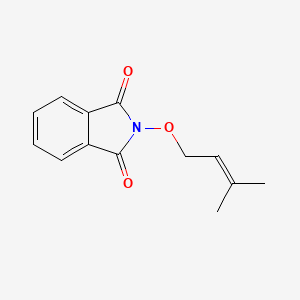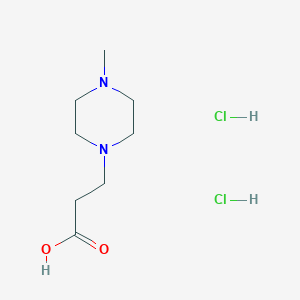![molecular formula C13H16N2O3 B3023172 1-[(4-Nitrophenyl)acetyl]piperidine CAS No. 105072-35-3](/img/structure/B3023172.png)
1-[(4-Nitrophenyl)acetyl]piperidine
Overview
Description
1-[(4-Nitrophenyl)acetyl]piperidine is a compound that contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains a nitrophenyl group and an acetyl group .
Synthesis Analysis
While specific synthesis methods for 1-[(4-Nitrophenyl)acetyl]piperidine were not found in the search results, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of 1-[(4-Nitrophenyl)acetyl]piperidine is C11H14N2O2 . The average mass is 206.241 Da and the monoisotopic mass is 206.105530 Da .Scientific Research Applications
Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. These compounds play a crucial role in drug design and are prevalent in the pharmaceutical industry. The piperidine cycle appears in over twenty classes of pharmaceuticals and natural alkaloids . Now, let’s explore the specific applications of “1-[(4-Nitrophenyl)acetyl]piperidine.”
Synthesis of Piperidine Derivatives
The synthesis of substituted piperidines is a vital task in organic chemistry. Researchers have developed various methods for their efficient construction. These include intra- and intermolecular reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination. Fast and cost-effective synthetic routes are essential for drug development .
Pharmacological Applications
a. Dual Kinase Inhibitors: A series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise for targeted cancer therapy .
b. Antioxidant Properties: Naturally occurring piperidine-based compounds, such as piperine (found in plants of the Piperaceae family), exhibit powerful antioxidant activity by scavenging free radicals .
c. Biological Evaluation: Ongoing research focuses on evaluating the biological activity of piperidine derivatives. Scientists explore their potential as antiviral, antibacterial, antifungal, and anti-inflammatory agents. These investigations contribute to drug discovery and therapeutic advancements .
Future Directions
Piperidine is a crucial scaffold in drug development, and new piperidine derivatives for future drug molecules with high potential are still being searched . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-(4-nitrophenyl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(14-8-2-1-3-9-14)10-11-4-6-12(7-5-11)15(17)18/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMKTLRBJSCSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393975 | |
| Record name | 1-[(4-nitrophenyl)acetyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Nitrophenyl)acetyl]piperidine | |
CAS RN |
105072-35-3 | |
| Record name | 1-[(4-nitrophenyl)acetyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)

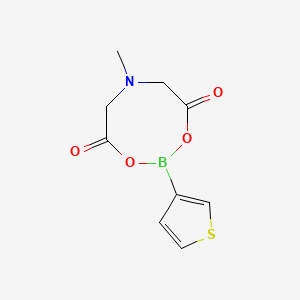
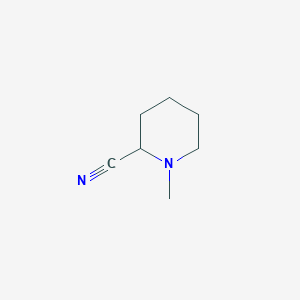

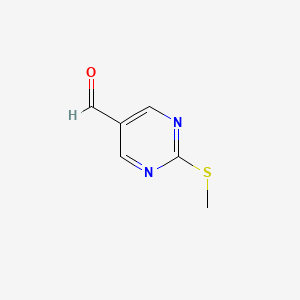
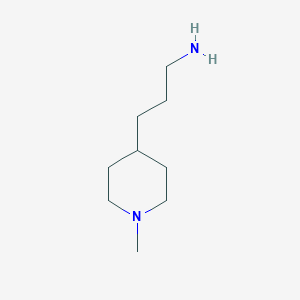
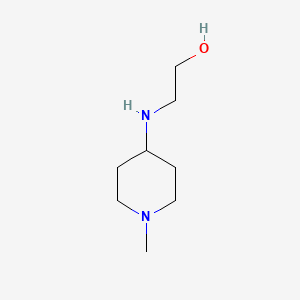


![2-[2-(Methylthio)phenoxy]ethylamine](/img/structure/B3023103.png)
![2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3023105.png)
